(E)-2-Benzyl-3-(dimethylamino)acrylaldehyde is an organic compound characterized by its unique structure, which includes a benzyl group and a dimethylamino group attached to an acrylaldehyde backbone. Its molecular formula is , and it has a molecular weight of approximately 189.25 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through multiple chemical pathways, with the most common methods involving the reaction of benzyl derivatives with dimethylamine and subsequent aldehyde formation. The synthesis of similar compounds has been documented in various chemical literature, indicating a broader interest in this class of molecules for their biological and chemical properties .
(E)-2-Benzyl-3-(dimethylamino)acrylaldehyde belongs to the class of α,β-unsaturated aldehydes, which are known for their reactivity in nucleophilic addition reactions. It is also classified under compounds containing both amine and aldehyde functional groups, making it a versatile intermediate in organic synthesis.
The synthesis of (E)-2-Benzyl-3-(dimethylamino)acrylaldehyde typically involves several key steps:
The general reaction conditions include:
The structure of (E)-2-Benzyl-3-(dimethylamino)acrylaldehyde can be represented as follows:
CN(C)C=C(CC1=CC=CC=C1)C=O
(E)-2-Benzyl-3-(dimethylamino)acrylaldehyde can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of (E)-2-Benzyl-3-(dimethylamino)acrylaldehyde involves its interaction with biological targets:
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 189.25 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
(E)-2-Benzyl-3-(dimethylamino)acrylaldehyde has several scientific uses:
This compound exemplifies the intersection of organic chemistry and biological research, highlighting its significance in both fields.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7